2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane is an organosilicon compound that features a unique combination of silicon, sulfur, nitrogen, and aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane typically involves the reaction of organosilicon precursors with sulfur and nitrogen-containing reagents under controlled conditions. One common method involves the use of a silicon-based starting material, such as a silane or siloxane, which is reacted with a thiol and an amine in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different organosilicon derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced organosilicon compounds.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane involves its ability to interact with various molecular targets through its silicon, sulfur, and nitrogen atoms. These interactions can lead to the formation of stable complexes with proteins, enzymes, and other biomolecules. The compound’s aromatic ring also allows for π-π interactions with other aromatic systems, further enhancing its binding capabilities.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(p-tolyl)morpholine: Similar in structure but contains an oxygen atom instead of silicon.
6-(p-Tolyl)-2-methyl-2-heptenol: Contains a similar aromatic ring but differs in the aliphatic chain and functional groups.
Uniqueness
2-Methyl-2-(p-tolyl)-1-thia-3-aza-2-silacyclopentane is unique due to the presence of silicon, sulfur, and nitrogen in its structure, which imparts distinct chemical and physical properties. This combination of elements is not commonly found in other compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
84260-37-7 |
---|---|
Molecular Formula |
C10H15NSSi |
Molecular Weight |
209.38 g/mol |
IUPAC Name |
2-methyl-2-(4-methylphenyl)-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C10H15NSSi/c1-9-3-5-10(6-4-9)13(2)11-7-8-12-13/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
IBQXESWNOGMEIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Si]2(NCCS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.